molecular formula C14H10FN3O3S B409951 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 333741-81-4

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B409951
CAS No.: 333741-81-4
M. Wt: 319.31g/mol
InChI Key: YEFOAQFWSHKKCS-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10FN3O3S. It is known for its unique structural properties, which include a benzamide group linked to a 4-fluoro-3-nitrophenyl group through a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 4-amino-3-fluorophenylcarbamothioylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonamide derivatives.

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Its unique structural properties make it a valuable building block in organic synthesis.

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
  • 4-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro and nitro group allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOAQFWSHKKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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